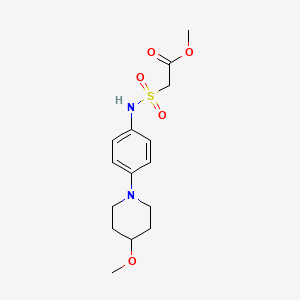

4-metilbenzoato de 3-metil-1-fenil-4-tosil-1H-pirazol-5-ilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methylbenzoate is a useful research compound. Its molecular formula is C25H22N2O4S and its molecular weight is 446.52. The purity is usually 95%.

BenchChem offers high-quality 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Propiedades Antiparasitarias

Este compuesto ha mostrado promesa en evaluaciones antileishmaniales y antimaláricas. Un estudio de simulación molecular justificó su potente actividad antipromastigote in vitro, particularmente debido a su patrón de unión favorable en el bolsillo LmPTR1 (sitio activo) . La investigación adicional podría explorar su potencial como agente antiparasitario.

Potencial Anticancerígeno

Varios derivados de este compuesto han demostrado citotoxicidad contra células cancerosas. Por ejemplo, el compuesto 3i exhibió actividad de eliminación con una IC50 de 6.2 ± 0.6 µM contra células RKO . Explorar su mecanismo de acción y posibles objetivos podría revelar su potencial anticancerígeno.

Inhibición Enzimática

Considerando su parte piperazina, este compuesto podría evaluarse para la inhibición enzimática. Por ejemplo, podría servir como un inhibidor de la dipeptidilpeptidasa 4 (DPP-4), que es relevante para el desarrollo de fármacos antidiabéticos .

Mecanismo De Acción

Target of Action

Pyrazole derivatives have been shown to be cytotoxic to several human cell lines , suggesting that they may interact with cellular components involved in cell survival and proliferation.

Mode of Action

It’s known that some pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines This suggests that the compound may interact with its targets in a way that disrupts normal cell function, leading to cell death

Biochemical Pathways

Given the cytotoxic effects of some pyrazole derivatives , it can be inferred that the compound may affect pathways related to cell survival and proliferation

Pharmacokinetics

The physicochemical properties of a compound can provide some insights into its potential pharmacokinetic behavior

Result of Action

The result of the compound’s action is likely to be cell death, given the cytotoxic effects observed for some pyrazole derivatives . In particular, one study found that a pyrazole derivative was a very potent scavenger with an IC50 of 6.2±0.6 µM and exhibited an IC50 of 9.9±1.1 μM against RKO cells . Autophagy proteins were activated as a survival mechanism, whereas the predominant pathway of death was p53-mediated apoptosis .

Análisis Bioquímico

Biochemical Properties

Pyrazoles have been shown to interact with various enzymes, proteins, and other biomolecules . The exact nature of these interactions depends on the specific structure of the pyrazole derivative.

Cellular Effects

Pyrazole derivatives have been shown to be cytotoxic to several human cell lines . The specific effects of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methylbenzoate on cellular processes are not yet fully known. It is likely that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

[5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-methylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O4S/c1-17-9-13-20(14-10-17)25(28)31-24-23(32(29,30)22-15-11-18(2)12-16-22)19(3)26-27(24)21-7-5-4-6-8-21/h4-16H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACRMRFUKUGUNGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=C(C=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5-trimethoxy-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2395844.png)

![(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone](/img/structure/B2395845.png)

![3-methoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2395852.png)

![N-[2-tert-butyl-5,5-bis(oxidanylidene)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1-(4-methylphenyl)-5-oxidanylidene-pyrrolidine-3-carboxamide](/img/structure/B2395858.png)

![N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B2395860.png)

![(Z)-4-(N-butyl-N-ethylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2395861.png)